molecular formula C22H23NO5 B11387504 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-methylbenzyl)acetamide

2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B11387504
M. Wt: 381.4 g/mol
InChI Key: DSMLNCUPLCUYHK-UHFFFAOYSA-N
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Description

2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is a complex organic compound with a unique structure that includes a chromen-2-one core substituted with methoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE typically involves multiple steps. One common method starts with the preparation of the chromen-2-one core, which is then functionalized with methoxy and methyl groups. The final step involves the acylation of the chromen-2-one derivative with an appropriate acylating agent to introduce the acetamide group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The chromen-2-one core can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The methoxy and methyl groups may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

2-(6,7-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C22H23NO5/c1-13-5-7-15(8-6-13)12-23-21(24)10-17-14(2)16-9-19(26-3)20(27-4)11-18(16)28-22(17)25/h5-9,11H,10,12H2,1-4H3,(H,23,24)

InChI Key

DSMLNCUPLCUYHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2=C(C3=CC(=C(C=C3OC2=O)OC)OC)C

Origin of Product

United States

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